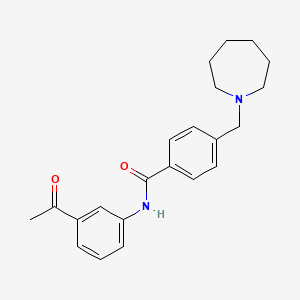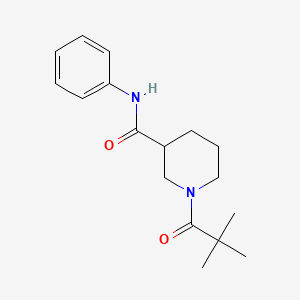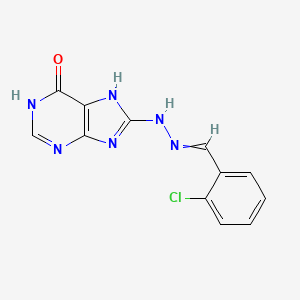![molecular formula C15H16N4O B5976853 N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide](/img/structure/B5976853.png)
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PTPB and is a member of the triazole family of compounds. In
Applications De Recherche Scientifique
PTPB has been investigated for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. PTPB has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in many types of cancer. Inhibition of PTP1B activity leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid-beta plaques in the brain.
Mécanisme D'action
PTPB is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity leads to increased insulin sensitivity. PTPB has been shown to bind to the active site of PTP1B and prevent its dephosphorylation activity.
Biochemical and Physiological Effects:
PTPB has been shown to have various biochemical and physiological effects. Inhibition of PTP1B activity by PTPB leads to increased insulin sensitivity and decreased cancer cell proliferation. PTPB has also been shown to bind to amyloid-beta plaques in the brain, which could have implications for the diagnosis and treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTPB in lab experiments is its potency and selectivity for PTP1B inhibition. This makes it a useful tool for investigating the role of PTP1B in various biological processes. However, one limitation is that PTPB has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are many potential future directions for research on PTPB. One area of interest is the development of PTPB analogs with improved pharmacokinetic properties. Another area of interest is the investigation of PTPB in vivo, to better understand its potential therapeutic applications. Additionally, PTPB could be investigated for its potential use in the treatment of other diseases, such as diabetes and obesity, where PTP1B inhibition has been shown to be beneficial.
Méthodes De Synthèse
The synthesis of PTPB involves the reaction of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography. This synthetic method has been reported in the literature and has been successfully reproduced by various research groups.
Propriétés
IUPAC Name |
N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-2-6-15(20)18-14(13-7-4-3-5-8-13)9-10-19-12-16-11-17-19/h3-5,7-8,11-12,14H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJKAEGOJIGHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCN1C=NC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2-butynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5976778.png)

![N-cyclohexyl-N'-[5-fluoro-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1,3-thiazol-2-yl]urea](/img/structure/B5976788.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B5976790.png)


![methyl 4-(4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)benzoate](/img/structure/B5976817.png)
![5-[1-(1H-pyrazol-1-yl)ethyl]-3-(2-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5976827.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-4-nitrobenzamide](/img/structure/B5976844.png)

![N-(2-chlorobenzyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976856.png)
![4-(4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)phthalic acid](/img/structure/B5976861.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(2-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5976869.png)